Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-
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Overview
Description
Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]- is a complex organic compound with the molecular formula C20H24N2O4S and a molecular weight of 388.48 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]- involves multiple steps. One common method includes the reaction of methanesulfonamide with 1-hydroxy-2-[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]aminoethylphenyl under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise temperature control, pressure regulation, and the use of high-purity reagents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]- has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in studies to understand protein-ligand interactions and binding affinities.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, altering their structure and function, which can lead to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another sulfonamide compound with different functional groups and applications.
Methanesulfonamide pyrimidine-substituted 3,5-dihydroxy-6-heptenoates: Used in medicinal chemistry for drug development.
Uniqueness
Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C20H24N2O4S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[4-[1-hydroxy-2-[(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)methylamino]ethyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H24N2O4S/c1-27(25,26)22-17-10-8-15(9-11-17)19(23)13-21-12-16-7-6-14-4-2-3-5-18(14)20(16)24/h2-5,8-11,16,19,21-23H,6-7,12-13H2,1H3 |
InChI Key |
GHACVBCUANDNID-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(CNCC2CCC3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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